Cerulenin

Neuronal Metabolism AMPK Signaling FAS Inhibition

Researchers studying metabolic regulation, antimicrobial susceptibility, or cancer cell apoptosis face challenges with off-target effects when using generic FAS inhibitors. Cerulenin (CAS 17397-89-6) is the definitive, irreversible FASN inhibitor that overcomes these limitations. It covalently binds the β-ketoacyl-ACP synthase (KAS) domain, ensuring potent, mechanism-based inhibition without CPT-1 stimulation or efflux-mediated resistance. - Dual FAS-I/FAS-II Inhibition: IC50 values of 3 µM and 20 µM, respectively, providing broad-spectrum activity across eukaryotic and prokaryotic models. - Validated p53-Dependent Apoptosis: Documented biphasic stress response in RKO cells, enabling clean interpretation of FAS-specific contributions to cell fate. - Reliable Supply: ≥98% purity by HPLC, with consistent quality and global shipping for reproducible experimental results.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 17397-89-6
Cat. No. B1668410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerulenin
CAS17397-89-6
SynonymsCerulenin;  Helicocerin;  17397-89-6;  CHEMBL45627;  CHEBI:171741;  Cerulenin, Cephalosporium caerulens;  AC1NQZF4;  EINECS 241-424-8; 
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC=CCC=CCCC(=O)C1C(O1)C(=O)N
InChIInChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+/t10-,11-/m1/s1
InChIKeyGVEZIHKRYBHEFX-NQQPLRFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cerulenin: Natural Epoxide FAS Inhibitor


Cerulenin (CAS 17397-89-6, C12H17NO3, MW 223.27) is a natural epoxy fatty acid amide antibiotic originally isolated from the fungal strain Cephalosporium caerulens (KF-140) [1]. As a fatty acid synthase (FAS) inhibitor, it covalently and irreversibly binds to the β-ketoacyl-ACP synthase (KAS) domain, disrupting the condensation reaction of acetyl-CoA and malonyl-CoA, thereby inhibiting both fatty acid and sterol biosynthesis [2]. Cerulenin is characterized by its reactive epoxy group and conjugated diene system, which are essential for its mechanism-based inhibition across both Type I (eukaryotic) and Type II (prokaryotic) FAS systems [3].

Why Cerulenin Is Irreplaceable


Although multiple FAS inhibitors exist—including synthetic compounds such as C75, triclosan, and TOFA—cerulenin's distinctive mechanism of covalent, irreversible binding to the β-ketoacyl-ACP synthase active site, combined with its natural epoxide pharmacophore, produces a unique biochemical and cellular response profile that cannot be replicated by reversible or structurally dissimilar inhibitors [1]. Critically, cerulenin lacks the off-target carnitine palmitoyltransferase-1 (CPT-1) stimulatory activity observed with C75 and does not suffer from the efflux-mediated resistance mechanisms that limit tetracycline-class antibiotics [2]. Furthermore, cerulenin demonstrates dual inhibition of both Type I and Type II FAS systems, whereas many analogs exhibit selectivity limitations that restrict their utility across eukaryotic and prokaryotic experimental models [3]. Consequently, substitution with generic FAS inhibitors fundamentally alters experimental outcomes in studies of metabolic regulation, antimicrobial susceptibility, and cancer cell apoptosis.

Cerulenin Differentiation Evidence


Neuronal ATP Modulation vs. C75 and TOFA

In a direct head-to-head comparison using primary cultures of cortical neurons, cerulenin and the synthetic FAS inhibitor C75 were evaluated for their effects on neuronal ATP levels and AMPK phosphorylation. Cerulenin induced a biphasic change in neuronal ATP levels, characterized by an initial decrease followed by a prolonged increase; however, ATP levels never exceeded control values. In contrast, C75 treatment caused ATP levels to rise significantly above control levels during the prolonged phase [1]. Furthermore, the acetyl-CoA carboxylase inhibitor TOFA increased ATP levels but failed to modulate AMPK activity at all, distinguishing both cerulenin and C75 from TOFA mechanistically [1].

Neuronal Metabolism AMPK Signaling FAS Inhibition ATP Regulation

Dual FAS-I and FAS-II Inhibition

Cerulenin inhibits both fatty acid synthase Type I (FAS-I) and Type II (FAS-II) with distinct potency, exhibiting an IC50 of 3 µM for E. coli FAS-I and 20 µM for E. coli FAS-II [1]. This dual-targeting profile is a key differentiator from analogs such as C75, which was specifically developed to improve upon cerulenin's limitations but demonstrates preferential activity toward mammalian FAS-I, and from triclosan, which acts exclusively on the FabI enoyl-ACP reductase of FAS-II [2]. The unselective inhibition of both FAS types by cerulenin, while a limitation for therapeutic selectivity, constitutes a valuable research tool advantage for experiments requiring pan-FAS inhibition across prokaryotic and eukaryotic systems [1].

Enzymology Antibacterial Discovery FAS-II Inhibition Target Selectivity

Broad-Spectrum Antimicrobial Activity

Cerulenin exhibits a broad-spectrum antimicrobial profile with quantitatively defined MIC values against multiple bacterial and fungal species. Against bacteria, cerulenin demonstrates MIC values of 12.5 µg/ml for both B. subtilis and E. coli, and 50 µg/ml for B. megaterium and B. anthracis . Against fungi, cerulenin shows notably potent activity against C. albicans strains (MIC range 0.8-3.7 µg/ml), moderate activity against T. rubrum (MIC range 3.1-6.2 µg/ml), and weaker activity against A. fumigatus (MIC range 12.5-50 µg/ml) . Against Mycobacterium tuberculosis, including multi-drug resistant isolates, cerulenin displays MICs ranging from 1.5 to 12.5 mg/L [1].

Antimicrobial Susceptibility MIC Determination Natural Product Antibiotic Fungal Metabolite

Passive Permeability & P-gp Independence

Transepithelial transport studies using Caco-2 cell monolayers demonstrate that cerulenin is transported exclusively via passive transcellular diffusion, with a permeation rate of 0.151 nmol/cm²/h at 1 mM concentration in the apical-to-basolateral direction [1]. Critically, cerulenin transport was unaffected by metabolic inhibitors (sodium azide, 2-deoxyglucose) or by specific P-glycoprotein inhibitors (verapamil, cyclosporin A), confirming the absence of ATP-dependent active efflux [1]. This contrasts sharply with many synthetic FAS inhibitors, including structurally related analogs, which are often substrates for efflux transporters that limit intracellular accumulation and bioavailability [2].

Intestinal Absorption Caco-2 Permeability P-glycoprotein Efflux Drug Transport

In Vivo Metabolic Effects in ob/ob Mice

In a well-characterized ob/ob mouse model of leptin deficiency, cerulenin treatment at 60 mg/kg (i.p.) produced a net body weight reduction over 2 days compared to a 5.7% weight gain in vehicle-treated controls . Prolonged 7-day treatment at the same dose did not cause sustained weight loss but significantly slowed weight gain trajectory. Dose-response analysis revealed 60 mg/kg cerulenin was more effective than 30 mg/kg at inhibiting weight gain . Furthermore, 7-day treatment with 60 mg/kg cerulenin increased cellular ATP content by 58.1% with daily dosing and 61.5% with every-other-day dosing, while 30 mg/kg produced no significant ATP elevation .

In Vivo Pharmacology Metabolic Regulation Obesity Research Leptin Signaling

Cerulenin Research Applications


Metabolic & Obesity Research

Cerulenin is uniquely suited for metabolic studies investigating leptin-independent regulation of feeding behavior and energy homeostasis, as demonstrated by its dose-dependent body weight effects (60 mg/kg vs. 30 mg/kg differential) and ATP modulation (58.1-61.5% increase) in ob/ob mice . Unlike C75, cerulenin lacks CPT-1 stimulatory activity and does not produce supra-physiological ATP elevation in neurons [5]. This specificity is critical for researchers dissecting hypothalamic FAS signaling pathways, as cerulenin's metabolic effects operate downstream of or independent from both leptin and melanocortin receptors , enabling clean interpretation of FAS-specific contributions to energy balance without the confounding effects of off-target CPT-1 activation.

Antimicrobial Discovery & Target Validation

Cerulenin's validated MIC profile spanning Gram-positive bacteria (B. subtilis, 12.5 µg/ml), Gram-negative bacteria (E. coli, 12.5 µg/ml), fungi (C. albicans, 0.8-3.7 µg/ml), and mycobacteria (M. tuberculosis, 1.5-12.5 mg/L) makes it an essential broad-spectrum positive control in antimicrobial susceptibility testing . Its mechanism of dual FAS-I/FAS-II inhibition (IC50 = 3 µM and 20 µM, respectively) [5] is particularly valuable for target validation studies in lipid biosynthesis pathways across diverse microbial taxa. Researchers evaluating novel antibacterial or antifungal agents targeting fatty acid synthesis should use cerulenin as the benchmark comparator due to its uniquely well-characterized, cross-species MIC dataset and established mechanism of action.

Cancer Metabolism Research

Cerulenin, alongside C75, has been extensively characterized for its p53-modulated cytostatic and cytotoxic effects in human cancer cell lines . In RKO colon carcinoma cells, cerulenin produces a biphasic stress response with transient S/G2 accumulation at 4-8 hours followed by p53/p21-dependent G1/G2 arrest at 16-24 hours . Importantly, cells expressing dominant-negative mutant p53 undergo extensive apoptosis within 24 hours of FAS inhibition, whereas wild-type p53 cells exhibit primarily cytostatic arrest . This well-documented p53-dependence makes cerulenin an indispensable tool compound for cancer researchers investigating FAS as a metabolic vulnerability in tumors with defined p53 mutational status.

Intestinal Absorption & Transporter Studies

Cerulenin's thoroughly characterized passive transcellular transport across Caco-2 monolayers (permeation rate 0.151 nmol/cm²/h at 1 mM) and confirmed lack of P-glycoprotein-mediated efflux position it as an ideal reference compound for intestinal permeability assays and transporter interaction studies. In experimental systems evaluating novel FAS inhibitors or structurally related epoxide-containing natural products, cerulenin serves as a baseline comparator to assess whether synthetic modifications introduce susceptibility to efflux transporters—a critical determinant of oral bioavailability and intracellular accumulation [5]. Its passive, non-effluxed transport profile ensures reproducible and predictable exposure in both in vitro and in vivo models.

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